Cas no 1223884-73-8 (4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol)
![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol structure](https://ja.kuujia.com/scimg/cas/1223884-73-8x500.png)
4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol 化学的及び物理的性質
名前と識別子
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- 4-chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol
- 4-chloro-2-[[(4-ethoxyphenyl)methylamino]methyl]phenol
- 4-Chloro-2-(((4-ethoxybenzyl)amino)methyl)phenol
- STK878862
- 4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol
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- MDL: MFCD18170384
- インチ: 1S/C16H18ClNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,18-19H,2,10-11H2,1H3
- InChIKey: YWZNYLFHODVQLK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)CNCC1C=CC(=CC=1)OCC)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 41.5
4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-10864-0.5G |
4-chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol |
1223884-73-8 | >95% | 0.5g |
£234.00 | 2023-09-08 | |
Key Organics Ltd | BS-10864-1G |
4-chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol |
1223884-73-8 | >95% | 1g |
£383.00 | 2023-09-08 | |
Key Organics Ltd | BS-10864-100MG |
4-chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol |
1223884-73-8 | >95% | 100mg |
£171.07 | 2023-09-08 | |
Key Organics Ltd | BS-10864-10G |
4-chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol |
1223884-73-8 | >95% | 10g |
£1147.00 | 2023-09-08 | |
Key Organics Ltd | BS-10864-5G |
4-chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol |
1223884-73-8 | >95% | 5g |
£812.00 | 2023-09-08 |
4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenolに関する追加情報
4-Chloro-2-{[(4-Ethoxybenzyl)Amino]Methyl}Phenol: A Comprehensive Overview
The compound with CAS No. 1223884-73-8, commonly referred to as 4-Chloro-2-{[(4-Ethoxybenzyl)Amino]Methyl}Phenol, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry, material science, and environmental chemistry. This compound is notable for its unique structural features and versatile applications. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and recent advancements in its utilization.
Chemical Structure and Properties
4-Chloro-2-{[(4-Ethoxybenzyl)Amino]Methyl}Phenol is a derivative of phenol with a chlorine substituent at the para position and a complex side chain at the meta position. The side chain consists of an ethoxybenzyl group attached to an amino group via a methylene bridge. This structure imparts the molecule with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications.
Synthesis and Characterization
The synthesis of 4-Chloro-2-{[(4-Ethoxybenzyl)Amino]Methyl}Phenol typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent studies have focused on optimizing these reactions to improve yield and purity. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the molecular structure and purity.
Biological Activities and Applications
One of the most promising aspects of 4-Chloro-2-{[(4-Ethoxybenzyl)Amino]Methyl}Phenol is its potential in pharmacology. Research has shown that this compound exhibits antimicrobial activity, particularly against gram-positive bacteria. Additionally, it has demonstrated anticancer properties, suggesting its potential as a lead compound for drug development.
In the field of material science, this compound has been explored for its role in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable component in controlled-release formulations. Furthermore, its photochemical stability has led to its use in advanced materials such as organic semiconductors.
Environmental Impact and Safety
As with any chemical compound, understanding the environmental impact of 4-Chloro-2-{[(4-Ethoxybenzyl)Amino]Methyl}Phenol is crucial. Recent studies have evaluated its biodegradability and toxicity levels. Results indicate that under specific conditions, the compound can undergo efficient biodegradation, reducing its environmental footprint.
From a safety perspective, proper handling and storage protocols are essential to minimize occupational exposure risks. Regulatory bodies have established guidelines to ensure safe handling practices in industrial settings.
Future Directions and Research Opportunities
The future of 4-Chloro-2-{[(4-Ethoxybenzyl)Amino]Methyl}Phenol lies in further exploration of its therapeutic potential and material applications. Ongoing research is focused on enhancing its bioavailability for drug delivery systems and optimizing its electronic properties for use in advanced materials.
In conclusion, 4-Chloro-2-{[(4-Ethoxybenzyl)Amino]Methyl}Phenol stands as a testament to the ingenuity of modern chemistry. Its diverse applications and promising research avenues make it a compound of significant interest across multiple disciplines.
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